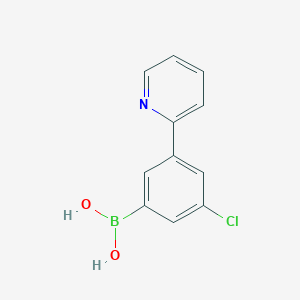
(SA,R)-Dtb-PH-siphox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SA,R)-Dtb-PH-siphox is a chiral ligand used in asymmetric synthesis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound is particularly valuable in the field of organic chemistry for its ability to facilitate the formation of chiral centers, which are crucial in the synthesis of many pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (SA,R)-Dtb-PH-siphox typically involves the reaction of a phosphine oxide with a chiral diol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the diol and facilitate the nucleophilic attack on the phosphine oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and enantioselectivity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(SA,R)-Dtb-PH-siphox undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The ligand can participate in substitution reactions where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical conditions involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the phosphine ligand.
Applications De Recherche Scientifique
(SA,R)-Dtb-PH-siphox has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of chiral drugs and bioactive molecules.
Medicine: It plays a crucial role in the development of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: this compound is used in the production of fine chemicals and agrochemicals, where chiral purity is essential.
Mécanisme D'action
The mechanism of action of (SA,R)-Dtb-PH-siphox involves its coordination to a metal center, forming a chiral catalyst. This catalyst then facilitates the asymmetric transformation of substrates, leading to the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-Phos: A chiral phosphine ligand with similar applications.
®-Tol-BINAP: A derivative of BINAP with enhanced properties.
Uniqueness
(SA,R)-Dtb-PH-siphox is unique due to its high enantioselectivity and efficiency in a wide range of catalytic reactions. Its ability to form stable complexes with various metal centers makes it a versatile ligand in asymmetric synthesis.
Propriétés
Formule moléculaire |
C54H64NOP |
|---|---|
Poids moléculaire |
774.1 g/mol |
Nom IUPAC |
bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
InChI |
InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54-/m0/s1 |
Clé InChI |
JIDAICRIWADNJH-INRGEYACSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


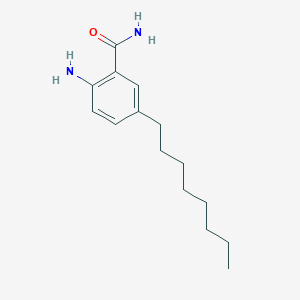
![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)

![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
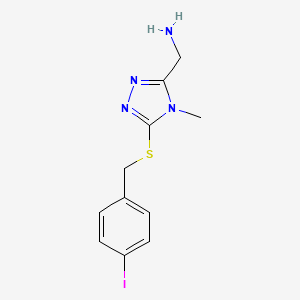
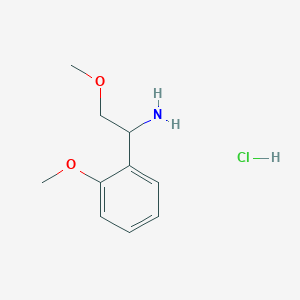
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)


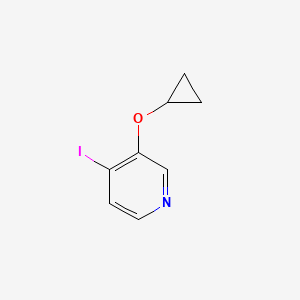
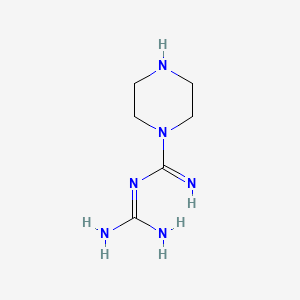
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)
